Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-
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Overview
Description
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] is an organic compound with the molecular formula C17H22N2. It is also known by several other names, including 4,4’-Methylenebis[N,N-dimethylaniline] and Michler’s base . This compound is characterized by its aromatic structure and the presence of dimethylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] typically involves the reaction of dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two aromatic rings . The general reaction can be represented as follows:
[ 2 \text{C}8\text{H}{11}\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}_{22}\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the dimethylamino groups act as activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated compounds, and reduced amines .
Scientific Research Applications
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] involves its interaction with various molecular targets. The dimethylamino groups enhance its nucleophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the aromatic rings facilitate π-π interactions with other aromatic compounds, influencing its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: This compound has similar structural features but differs in the substitution pattern on the aromatic rings.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: This compound contains a cyclohexylidene bridge instead of a methylene bridge, leading to different chemical properties.
Benzenamine, 4,4’-[(4-hexylphenyl)methylene]bis[N,N-dimethyl-]: This compound has a hexyl group instead of a methyl group, affecting its solubility and reactivity.
Uniqueness
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] is unique due to its specific substitution pattern and the presence of dimethylamino groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
49630-05-9 |
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Molecular Formula |
C24H28N2O2S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-methylphenyl)sulfonylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2O2S/c1-18-6-16-23(17-7-18)29(27,28)24(19-8-12-21(13-9-19)25(2)3)20-10-14-22(15-11-20)26(4)5/h6-17,24H,1-5H3 |
InChI Key |
NXSOUJMPYKVUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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